![molecular formula C14H16N2O4S2 B13081205 5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B13081205.png)
5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate is a synthetic organic compound with the molecular formula C14H16N2O4S2. It is primarily used for research purposes and is known for its unique structural features, which include a thieno[2,3-c]pyrrole core and isothiocyanate functional group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate typically involves multi-step organic reactions.
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process may involve the use of specialized reagents and catalysts to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield thiourea derivatives, while oxidation can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The thieno[2,3-c]pyrrole core may also contribute to its biological activity by interacting with specific receptors or pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-tert-Butyl 2-methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate: Similar core structure but with an amino group instead of an isothiocyanate group.
5-tert-Butyl 2-methyl 3-isothiocyanato-4,6-dihydro-5H-thieno[2,3-c]pyrrole-2,5-dicarboxylate: A related compound with slight structural variations.
Uniqueness
The uniqueness of 5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate lies in its combination of a thieno[2,3-c]pyrrole core and an isothiocyanate functional group, which imparts distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C14H16N2O4S2 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
5-O-tert-butyl 2-O-methyl 3-isothiocyanato-4,6-dihydrothieno[2,3-c]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C14H16N2O4S2/c1-14(2,3)20-13(18)16-5-8-9(6-16)22-11(12(17)19-4)10(8)15-7-21/h5-6H2,1-4H3 |
Clave InChI |
NFSBDFWLPIPQOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2=C(C1)SC(=C2N=C=S)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


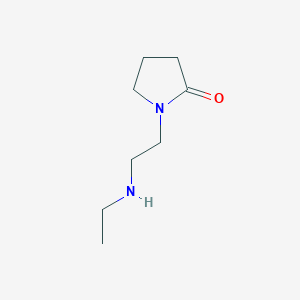
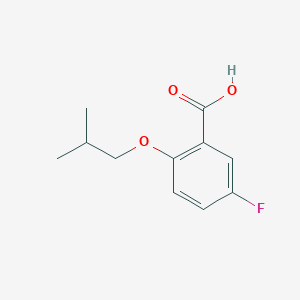
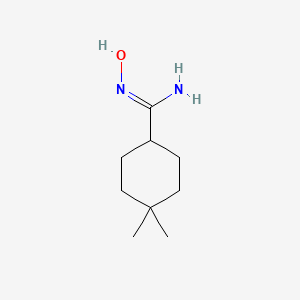
![3-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13081157.png)



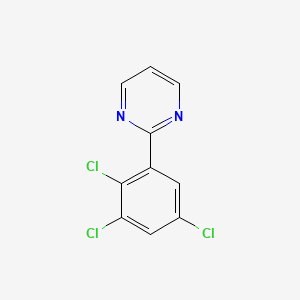
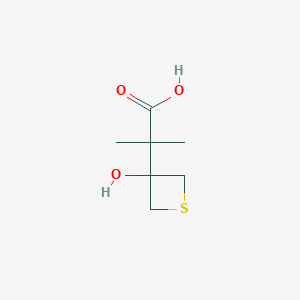
![2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13081210.png)




